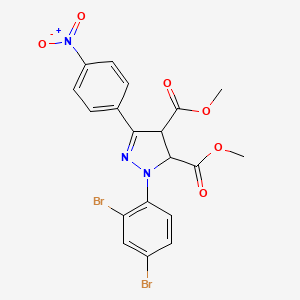

dimethyl 1-(2,4-dibromophenyl)-3-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole-4,5-dicarboxylate

Beschreibung

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Dimethyl-1-(2,4-Dibromphenyl)-3-(4-Nitrophenyl)-4,5-Dihydro-1H-pyrazol-4,5-dicarboxylat beinhaltet typischerweise einen mehrstufigen Prozess:

Bildung des Pyrazolrings: Der erste Schritt beinhaltet die Kondensation von Hydrazin mit einer geeigneten 1,3-Dicarbonylverbindung, um den Pyrazolring zu bilden.

Nitrierung: Die Nitrogruppe wird durch Nitrierung in den Phenylring eingeführt, typischerweise unter Verwendung einer Mischung aus konzentrierter Salpetersäure und Schwefelsäure.

Veresterung: Der letzte Schritt beinhaltet die Veresterung der Carbonsäuregruppen mit Methanol in Gegenwart eines sauren Katalysators, um den Dimethylester zu bilden.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege beinhalten, die jedoch für die Großproduktion optimiert sind. Dies umfasst die Verwendung von kontinuierlichen Strömungsreaktoren zur besseren Kontrolle der Reaktionsbedingungen und höheren Ausbeuten. Darüber hinaus werden Reinigungsschritte wie Umkristallisation und Chromatographie eingesetzt, um die Reinheit des Endprodukts sicherzustellen.

Chemische Reaktionsanalyse

Reaktionstypen

Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere am Pyrazolring, was zur Bildung verschiedener oxidierter Derivate führt.

Reduktion: Die Nitrogruppe kann unter Verwendung von Reduktionsmitteln wie Wasserstoffgas in Gegenwart eines Katalysators oder Natriumdithionit zu einer Aminogruppe reduziert werden.

Substitution: Die Bromatome können durch nucleophile Substitutionsreaktionen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat (KMnO₄) oder Chromtrioxid (CrO₃) unter sauren oder basischen Bedingungen.

Reduktion: Wasserstoffgas (H₂) mit Palladium auf Kohle (Pd/C) oder Natriumdithionit (Na₂S₂O₄).

Substitution: Natriummethoxid (NaOCH₃) oder andere Nucleophile in polaren aprotischen Lösungsmitteln.

Hauptprodukte

Oxidation: Oxidierte Pyrazolderivate.

Reduktion: Amino-substituierte Pyrazolderivate.

Substitution: Verschiedene substituierte Pyrazolderivate, abhängig vom verwendeten Nucleophil.

Wissenschaftliche Forschungsanwendungen

Chemie

Katalyse: Die Verbindung kann als Ligand in der Koordinationschemie verwendet werden, um Metallkomplexe zu bilden, die als Katalysatoren in verschiedenen organischen Reaktionen wirken.

Materialwissenschaften: Sie kann in Polymere eingearbeitet werden, um deren thermische und mechanische Eigenschaften zu verbessern.

Biologie

Antimikrobielle Mittel: Aufgrund des Vorhandenseins von Brom- und Nitrogruppen zeigt die Verbindung antimikrobielle Eigenschaften und kann bei der Entwicklung neuer Antibiotika eingesetzt werden.

Enzymhemmung: Sie kann als Inhibitor für bestimmte Enzyme wirken, was sie in biochemischen Studien nützlich macht.

Medizin

Arzneimittelentwicklung: Die einzigartige Struktur der Verbindung macht sie zu einem potenziellen Kandidaten für die Arzneimittelentwicklung, insbesondere bei der gezielten Ansteuerung bestimmter biologischer Pfade.

Industrie

Farbstoffe und Pigmente: Sie kann aufgrund ihrer chromophoren Eigenschaften bei der Synthese von Farbstoffen und Pigmenten eingesetzt werden.

Landwirtschaft: Die Verbindung kann bei der Entwicklung von Agrochemikalien wie Pestiziden und Herbiziden eingesetzt werden.

Wirkmechanismus

Der Mechanismus, durch den Dimethyl-1-(2,4-Dibromphenyl)-3-(4-Nitrophenyl)-4,5-Dihydro-1H-pyrazol-4,5-dicarboxylat seine Wirkungen entfaltet, hängt von seiner Anwendung ab:

Antimikrobielle Aktivität: Die Verbindung stört die mikrobiellen Zellmembranen und hemmt wichtige Enzyme, was zum Zelltod führt.

Enzymhemmung: Sie bindet an das aktive Zentrum von Enzymen und verhindert die Substratbindung und die anschließende katalytische Aktivität.

Eigenschaften

Molekularformel |

C19H15Br2N3O6 |

|---|---|

Molekulargewicht |

541.1 g/mol |

IUPAC-Name |

dimethyl 2-(2,4-dibromophenyl)-5-(4-nitrophenyl)-3,4-dihydropyrazole-3,4-dicarboxylate |

InChI |

InChI=1S/C19H15Br2N3O6/c1-29-18(25)15-16(10-3-6-12(7-4-10)24(27)28)22-23(17(15)19(26)30-2)14-8-5-11(20)9-13(14)21/h3-9,15,17H,1-2H3 |

InChI-Schlüssel |

HIWYADZTSABTQO-UHFFFAOYSA-N |

Kanonische SMILES |

COC(=O)C1C(N(N=C1C2=CC=C(C=C2)[N+](=O)[O-])C3=C(C=C(C=C3)Br)Br)C(=O)OC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 1-(2,4-dibromophenyl)-3-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole-4,5-dicarboxylate typically involves a multi-step process:

Formation of the Pyrazole Ring: The initial step involves the condensation of hydrazine with an appropriate 1,3-dicarbonyl compound to form the pyrazole ring.

Nitration: The nitro group is introduced into the phenyl ring via nitration, typically using a mixture of concentrated nitric acid and sulfuric acid.

Esterification: The final step involves the esterification of the carboxylic acid groups with methanol in the presence of an acid catalyst to form the dimethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control of reaction conditions and higher yields. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium dithionite.

Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.

Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium dithionite (Na₂S₂O₄).

Substitution: Sodium methoxide (NaOCH₃) or other nucleophiles in polar aprotic solvents.

Major Products

Oxidation: Oxidized pyrazole derivatives.

Reduction: Amino-substituted pyrazole derivatives.

Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry

Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.

Material Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.

Biology

Antimicrobial Agents: Due to the presence of bromine and nitro groups, the compound exhibits antimicrobial properties and can be used in the development of new antibiotics.

Enzyme Inhibition: It can act as an inhibitor for certain enzymes, making it useful in biochemical studies.

Medicine

Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific biological pathways.

Industry

Dyes and Pigments: It can be used in the synthesis of dyes and pigments due to its chromophoric properties.

Agriculture: The compound can be used in the development of agrochemicals such as pesticides and herbicides.

Wirkmechanismus

The mechanism by which dimethyl 1-(2,4-dibromophenyl)-3-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole-4,5-dicarboxylate exerts its effects depends on its application:

Antimicrobial Activity: The compound disrupts microbial cell membranes and inhibits essential enzymes, leading to cell death.

Enzyme Inhibition: It binds to the active site of enzymes, preventing substrate binding and subsequent catalytic activity.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- Dimethyl-1-(2,4-Dichlorphenyl)-3-(4-Nitrophenyl)-4,5-Dihydro-1H-pyrazol-4,5-dicarboxylat

- Dimethyl-1-(2,4-Difluorphenyl)-3-(4-Nitrophenyl)-4,5-Dihydro-1H-pyrazol-4,5-dicarboxylat

Einzigartigkeit

- Bromsubstitution : Das Vorhandensein von Bromatomen in Dimethyl-1-(2,4-Dibromphenyl)-3-(4-Nitrophenyl)-4,5-Dihydro-1H-pyrazol-4,5-dicarboxylat verleiht im Vergleich zu seinen chlorierten oder fluorierten Analoga eine einzigartige Reaktivität und biologische Aktivität.

- Nitrogruppe : Die Nitrogruppe verstärkt die elektronenziehenden Eigenschaften der Verbindung, was sich auf ihre Reaktivität und Wechselwirkung mit biologischen Zielen auswirkt.

Dieser detaillierte Überblick bietet ein umfassendes Verständnis von Dimethyl-1-(2,4-Dibromphenyl)-3-(4-Nitrophenyl)-4,5-Dihydro-1H-pyrazol-4,5-dicarboxylat, einschließlich seiner Synthese, Reaktionen, Anwendungen und einzigartigen Eigenschaften.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.